molecular formula C8H9NO B3103510 (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443112-10-4

(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Cat. No. B3103510
CAS RN: 1443112-10-4
M. Wt: 135.16
InChI Key: NIRSJDGVNWIEOA-QMMMGPOBSA-N
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Description

“(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom . This compound is used in the chemical industry as a raw material and is also used as a solvent .


Synthesis Analysis

The synthesis of pyridine derivatives has been extensively studied. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of pyridine derivatives is similar to that of benzene, with one methine group replaced by a nitrogen atom . The structure of pyridine is completely analogous to that of benzene, being related by the replacement of CH with N .


Chemical Reactions Analysis

Pyridine derivatives have been found to undergo various chemical reactions. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . Pyridine scaffolds have also been used in the formulation of pharmaceuticals, and are one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .


Physical And Chemical Properties Analysis

Pyridine is a basic heterocyclic organic compound. It is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It is weakly basic and is miscible with water. It is highly flammable and when inhaled or ingested it becomes toxic .

Scientific Research Applications

Medicinal Chemistry Applications

Pyridine derivatives, including structures related to "(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol," are vital for developing new therapeutic agents. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. The versatility of the pyridine ring allows for significant structural diversity, enabling the design of molecules with targeted biological activities (Abu-Taweel et al., 2022); (Alshamrani, 2023).

Catalysis and Synthetic Applications

Pyridine scaffolds and their derivatives serve as key intermediates in the synthesis of complex organic molecules. They are employed in various catalytic processes, including hybrid catalyst systems for synthesizing complex heterocyclic compounds. These processes involve diverse catalysts like organocatalysts, metal catalysts, and nanocatalysts, highlighting the role of pyridine derivatives in facilitating multicomponent reactions and promoting green chemistry practices (Parmar et al., 2023).

Material Science and Chemosensing

In material science, pyridine derivatives demonstrate applications ranging from chemosensors to organic light-emitting diodes (OLEDs). These compounds can form complexes with metals, leading to materials that exhibit unique optical, electronic, and photophysical properties. Their ability to act as chemosensors for detecting various ions and molecules is particularly noteworthy, offering potential for environmental monitoring and analytical chemistry applications (Abu-Taweel et al., 2022).

Anticancer Research

Recent studies have focused on pyridine-based Cu(II) complexes as potent anticancer agents. These complexes are shown to possess enhanced anticancer potency against various cancer cell lines compared to pyridine alone, indicating a promising avenue for developing novel anticancer therapies. The complexation with Cu(II) is highlighted as a strategy to improve the bioavailability and pharmacological effects of pyridine derivatives, showcasing their potential in anticancer research (Alshamrani, 2023).

Safety and Hazards

Pyridine is highly flammable and toxic when inhaled or ingested . It can cause skin irritation and serious eye irritation. It should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling pyridine .

Future Directions

The future of pyridine research lies in the development of novel pyridine-based drug candidates. This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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